molecular formula C9H7ClO4 B14138967 Methyl 5-(chlorocarbonyl)-2-hydroxybenzoate CAS No. 89366-33-6

Methyl 5-(chlorocarbonyl)-2-hydroxybenzoate

Cat. No.: B14138967
CAS No.: 89366-33-6
M. Wt: 214.60 g/mol
InChI Key: UDQJMKUYQSYZHV-UHFFFAOYSA-N
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Description

Methyl 5-(chlorocarbonyl)-2-hydroxybenzoate is an organic compound with a molecular formula of C9H7ClO4 It is a derivative of salicylic acid, where the hydroxyl group at the second position is retained, and the carboxyl group at the fifth position is converted to a chlorocarbonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 5-(chlorocarbonyl)-2-hydroxybenzoate can be synthesized through several methods. One common approach involves the chlorination of methyl 2-hydroxybenzoate (methyl salicylate) using thionyl chloride (SOCl2) under reflux conditions. The reaction typically proceeds as follows:

    Starting Material: Methyl 2-hydroxybenzoate

    Reagent: Thionyl chloride (SOCl2)

    Conditions: Reflux

    Product: this compound

This method ensures the selective chlorination at the fifth position, yielding the desired compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of automated systems allows for precise control of reaction parameters, ensuring consistent product quality.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-(chlorocarbonyl)-2-hydroxybenzoate undergoes various chemical reactions, including:

    Substitution Reactions: The chlorocarbonyl group can be substituted with nucleophiles such as amines, alcohols, or thiols to form corresponding amides, esters, or thioesters.

    Reduction Reactions: The chlorocarbonyl group can be reduced to a hydroxymethyl group using reducing agents like lithium aluminum hydride (LiAlH4).

    Oxidation Reactions: The hydroxyl group at the second position can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate (KMnO4).

Common Reagents and Conditions

    Substitution: Nucleophiles (amines, alcohols, thiols), base (e.g., pyridine), solvent (e.g., dichloromethane)

    Reduction: Reducing agents (LiAlH4), solvent (e.g., ether)

    Oxidation: Oxidizing agents (KMnO4), solvent (e.g., water)

Major Products Formed

    Substitution: Amides, esters, thioesters

    Reduction: Methyl 5-(hydroxymethyl)-2-hydroxybenzoate

    Oxidation: Methyl 5-(chlorocarbonyl)-2-oxobenzoate

Scientific Research Applications

Methyl 5-(chlorocarbonyl)-2-hydroxybenzoate has several scientific research applications:

    Organic Synthesis: It serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Pharmaceuticals: The compound is used in the development of drugs due to its potential biological activity.

    Material Science: It is utilized in the synthesis of polymers and other advanced materials.

    Biological Studies: The compound is studied for its potential effects on biological systems, including its antimicrobial and anti-inflammatory properties.

Mechanism of Action

The mechanism of action of methyl 5-(chlorocarbonyl)-2-hydroxybenzoate involves its interaction with specific molecular targets. The chlorocarbonyl group can react with nucleophilic sites in biological molecules, leading to the formation of covalent bonds. This interaction can inhibit the function of enzymes or other proteins, resulting in various biological effects. The hydroxyl group at the second position may also participate in hydrogen bonding, further influencing the compound’s activity.

Comparison with Similar Compounds

Similar Compounds

    Methyl 2-hydroxybenzoate (Methyl Salicylate): Lacks the chlorocarbonyl group, primarily used as a flavoring agent and in topical analgesics.

    Methyl 5-(hydroxymethyl)-2-hydroxybenzoate: Similar structure but with a hydroxymethyl group instead of a chlorocarbonyl group, used in different synthetic applications.

    Methyl 5-(chlorocarbonyl)-2-oxobenzoate: An oxidized form, used in different chemical reactions.

Uniqueness

Methyl 5-(chlorocarbonyl)-2-hydroxybenzoate is unique due to the presence of both a chlorocarbonyl group and a hydroxyl group, allowing it to participate in a wide range of chemical reactions. This dual functionality makes it a versatile intermediate in organic synthesis and a valuable compound in various scientific research applications.

Properties

CAS No.

89366-33-6

Molecular Formula

C9H7ClO4

Molecular Weight

214.60 g/mol

IUPAC Name

methyl 5-carbonochloridoyl-2-hydroxybenzoate

InChI

InChI=1S/C9H7ClO4/c1-14-9(13)6-4-5(8(10)12)2-3-7(6)11/h2-4,11H,1H3

InChI Key

UDQJMKUYQSYZHV-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(C=CC(=C1)C(=O)Cl)O

Origin of Product

United States

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